Methyl 4-((2-butyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((2-butyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with butyryl and dimethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-butyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps. One common approach is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The final product is obtained by esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-butyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the tetrahydroisoquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives with altered biological activity.
Scientific Research Applications
Methyl 4-((2-butyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with enzymes and receptors.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, neuroprotective, or anticancer agent.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-((2-butyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Methyl 4-((2-butyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butyryl and dimethoxy groups enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H29NO6 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 4-[(2-butanoyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl)methoxy]benzoate |
InChI |
InChI=1S/C24H29NO6/c1-5-6-23(26)25-12-11-17-13-21(28-2)22(29-3)14-19(17)20(25)15-31-18-9-7-16(8-10-18)24(27)30-4/h7-10,13-14,20H,5-6,11-12,15H2,1-4H3 |
InChI Key |
KHNOGLRWCOJTBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(=O)OC)OC)OC |
Origin of Product |
United States |
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